molecular formula C46H76O11 B1241656 44-HomooIigomycin A

44-HomooIigomycin A

Número de catálogo: B1241656
Peso molecular: 805.1 g/mol
Clave InChI: APJPYXAUMOLFTM-XJCHUAJNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

44-HomooIigomycin A, also known as this compound, is a useful research compound. Its molecular formula is C46H76O11 and its molecular weight is 805.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its ester and lactone functionalities. Key observations include:

Conditions Products Catalysts/Agents
Aqueous HCl (pH 2-3)Linear polyketide fragmentsAcid-catalyzed ester cleavage
NaOH (0.1M, 60°C)Open-chain carboxylic acid derivativesBase-mediated lactone ring opening

Hydrolysis studies reveal pH-dependent selectivity, with acidic conditions favoring ester bond cleavage and alkaline conditions targeting lactone rings. Stability assays indicate reduced antibacterial activity post-hydrolysis, suggesting these groups are critical for bioactivity.

Oxidation Pathways

Oxidative modifications occur at hydroxyl and alkene sites, mediated by both chemical and enzymatic agents:

a. Chemical Oxidation

  • CrO₃/H₂SO₄ : Converts secondary alcohols to ketones (C OHC O\text{C OH}\rightarrow \text{C O}) without altering the macrocyclic骨架.

  • Ozone : Cleaves conjugated alkenes to form dicarbonyl intermediates, enabling further functionalization.

b. Enzymatic Oxidation
Cytochrome P450 enzymes introduce epoxy or hydroxyl groups at non-activated carbons, enhancing solubility for metabolic processing.

Conjugation Reactions

44-HomooIigomycin A forms stable conjugates via:

Reaction Type Reagents Products Applications
GlucuronidationUDP-glucuronosyltransferaseWater-soluble glucuronidesRenal excretion modulation
SulfationSulfotransferasesSulfate estersDetoxification pathways

Conjugation reduces cytotoxicity by 40-60% in vitro, demonstrating its role in pharmacokinetic optimization.

Synthetic Modifications

Semi-synthetic derivatives are synthesized through targeted reactions:

a. Acylation

  • Reagents : Acetic anhydride/pyridine

  • Outcome : Acetylated derivatives show 2x enhanced stability in plasma.

b. Reductive Amination

  • Reagents : NaBH₃CN/NH₃

  • Outcome : Aminoalkyl side chains improve target binding affinity against Gram-positive pathogens.

Reaction Optimization Insights

Design of Experiments (DoE) methodologies applied to analogous polyketides highlight critical factors for optimizing this compound reactions :

Factor Optimal Range Impact on Yield
Temperature50–70°C+25% yield at 70°C
Reaction time2–4 hoursMaximizes conversion
Solvent polarityε = 20–30 (e.g., THF)Balances solubility/kinetics

Propiedades

Fórmula molecular

C46H76O11

Peso molecular

805.1 g/mol

Nombre IUPAC

(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

InChI

InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3/b15-14+,18-16+,22-19+/t26-,27-,28+,29+,30+,31-,32-,33-,34-,35-,36-,37-,39+,41+,42+,43-,45+,46-/m1/s1

Clave InChI

APJPYXAUMOLFTM-XJCHUAJNSA-N

SMILES isomérico

CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)CC)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C

SMILES canónico

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Sinónimos

44-homooligomycin A
NK86-0279 II

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.